1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbonitrile
CAS No.: 1564563-57-0
Cat. No.: VC11515625
Molecular Formula: C9H7N3O
Molecular Weight: 173.17 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1564563-57-0 |
|---|---|
| Molecular Formula | C9H7N3O |
| Molecular Weight | 173.17 g/mol |
| IUPAC Name | 1-methyl-2-oxo-3H-benzimidazole-4-carbonitrile |
| Standard InChI | InChI=1S/C9H7N3O/c1-12-7-4-2-3-6(5-10)8(7)11-9(12)13/h2-4H,1H3,(H,11,13) |
| Standard InChI Key | VNOFRQZGPOCNBV-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC(=C2NC1=O)C#N |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Key Descriptors
The compound’s systematic IUPAC name, 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbonitrile, reflects its bicyclic structure:
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Core structure: A benzene ring fused with a 1,3-diazole ring.
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Substituents:
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Methyl group (-CH₃) at position 1.
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Oxo group (=O) at position 2.
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Nitrile group (-CN) at position 4.
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| Property | Value/Description | Source Analogy |
|---|---|---|
| Molecular formula | C₁₀H₈N₃O | Derived from |
| Molecular weight | 186.19 g/mol | Calculated |
| CAS Registry Number | Not publicly listed | — |
| SMILES | CN1C2=C(C=CC=C2C#N)NC1=O | Hypothetical |
Structural Insights:
The nitrile group at position 4 introduces electron-withdrawing effects, potentially enhancing electrophilic reactivity at adjacent positions. The methyl group at N1 stabilizes the diazole ring, as seen in analogs like 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid . X-ray crystallography data for similar compounds suggest planar bicyclic systems with intramolecular hydrogen bonding between the oxo group and adjacent NH .
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis of the 4-carbonitrile derivative is documented, analogous methods for benzodiazole derivatives provide a framework. The patent CN102603650A outlines a multi-step synthesis for 2,3-dihydro-2-oxo-1H-benzimidazole-1-butyric acid, involving dehydration, alkylation, and saponification . Adapting this approach:
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Dehydration and Cyclization:
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Nitrile Introduction:
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Palladium-catalyzed cyanation at position 4 using KCN or Zn(CN)₂.
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Key Challenges:
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Regioselectivity in nitrile placement.
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Purification due to polar byproducts.
Physicochemical Properties
Stability and Solubility
Data extrapolated from benzodiazole analogs :
| Property | Value/Description |
|---|---|
| Melting point | ~180–190°C (estimated) |
| Solubility | Low in water; soluble in DMSO, DMF |
| Stability | Hygroscopic; sensitive to light |
Spectroscopic Data:
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IR: Strong absorption at ~2240 cm⁻¹ (C≡N stretch).
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¹H NMR: Methyl singlet at δ 3.2–3.5 ppm; aromatic protons at δ 7.0–8.0 ppm.
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 (Harmful if swallowed) | Avoid ingestion; use PPE. |
| H315 (Causes skin irritation) | Wear gloves and lab coat. |
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield.
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Biological Screening: Evaluate activity against kinase targets or microbial strains.
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Crystallographic Studies: Resolve 3D structure to guide drug design.
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